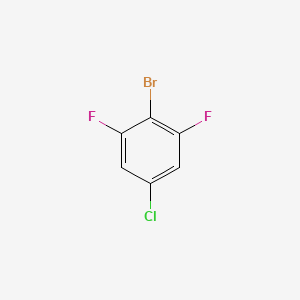

2-Bromo-5-chloro-1,3-difluorobenzene

Descripción

Significance of Fluorinated Aromatic Systems in Contemporary Chemical Research

The introduction of fluorine atoms into aromatic systems imparts unique and often highly desirable properties to the parent molecule. Fluorine's high electronegativity can significantly alter a compound's electronic profile, stability, and reactivity. In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to enhance metabolic stability, improve bioavailability, and modulate the lipophilicity of drug candidates. This has led to the development of numerous successful pharmaceuticals, from antidepressants to anticancer agents. In materials science, fluorinated aromatics are integral to creating polymers and other materials with enhanced thermal stability and chemical resistance.

Overview of Dihalo-Difluorobenzene Derivatives as Synthetic Intermediates

Within the broader class of fluorinated aromatics, dihalo-difluorobenzene derivatives are particularly valuable as synthetic intermediates. These compounds feature a benzene (B151609) ring substituted with two fluorine atoms and two other halogen atoms (typically chlorine and/or bromine). This substitution pattern offers multiple reactive sites that can be addressed with high selectivity in subsequent chemical transformations. The differential reactivity of the various carbon-halogen bonds allows for stepwise functionalization, making these compounds powerful building blocks for creating intricately substituted aromatic structures. They are frequently employed in cross-coupling reactions and as precursors for a wide range of specialized chemicals used in the electronics and crop protection industries.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-chloro-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMNGNRBHZGAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375753 | |

| Record name | 2-bromo-5-chloro-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-16-5 | |

| Record name | 2-bromo-5-chloro-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Chloro 1,3 Difluorobenzene

Strategies for the Construction of the 2-Bromo-5-chloro-1,3-difluorobenzene Core

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of halogenated aromatic compounds. These reactions typically involve the replacement of a leaving group, such as a halogen or a nitro group, on an electron-deficient aromatic ring by a nucleophile.

The introduction of fluorine atoms onto an aromatic ring can be achieved via nucleophilic fluorination, often referred to as the Halex (halogen exchange) process. google.com This method involves the displacement of chloride or nitro groups by fluoride (B91410) ions, typically using alkali metal fluorides like potassium fluoride (KF), rubidium fluoride (RbF), or cesium fluoride (CsF). google.com For the synthesis of a difluoroaromatic compound like this compound, a precursor with leaving groups at positions 1 and 3, activated by electron-withdrawing groups, would be required. The reaction is typically carried out in a molten alkali metal acid fluoride composition or a high-boiling polar aprotic solvent at elevated temperatures, ranging from 200°C to 400°C. google.com The reactivity order for halogen exchange is generally I > Br > Cl, which presents a challenge in selectively replacing chlorine in the presence of bromine. Therefore, precursors are often designed with nitro groups or multiple chlorine atoms to direct the fluorination to the desired positions.

Table 1: Conditions for Nucleophilic Fluorination

| Fluorinating Agent | Substrate Type | Typical Solvents | Temperature Range | Reference |

|---|---|---|---|---|

| Alkali Metal Fluorides (KF, CsF) | Chlorinated/Nitrated Aromatics | DMSO, Sulfolane | 200-400 °C | google.com |

| Anhydrous TBAF (in situ) | Alkyl Halides | Acetonitrile (B52724), THF | Room Temp. to Reflux | acs.org |

| EMIMF(HF)2.3 | Alkenes (for Halofluorination) | Ionic Liquid | Not specified | acs.org |

A more direct and regioselective route to this compound involves a sequence of reactions starting from a pre-functionalized aniline (B41778) derivative. A notable synthesis starts with 4-bromo-3,5-difluoroaniline (B1271886). chemicalbook.com This precursor already contains the desired bromine and fluorine atoms in the correct relative positions. The synthesis proceeds through a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt, which is then substituted by a chlorine atom.

In a typical procedure, 4-bromo-3,5-difluoroaniline is treated with isoamyl nitrite (B80452) in the presence of copper(I) chloride and copper(II) chloride in an acetonitrile solvent. chemicalbook.com The reaction mixture is stirred at room temperature, allowing for the diazotization and subsequent chlorination to occur, yielding the final product. This method has been reported to produce this compound in high yield. chemicalbook.com

Table 2: Synthesis via Sequential Halogenation

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3,5-difluoroaniline | Isoamyl nitrite, CuCl, CuCl₂ | Acetonitrile | 4 hours | 81% | chemicalbook.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are integral to modern organic synthesis. nih.gov These methods allow for the convergent assembly of complex molecules from simpler fragments.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. bohrium.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

In the context of synthesizing this compound, a Suzuki coupling strategy could be envisioned where a difluorinated aromatic core is coupled with a suitable partner. For instance, a di-halogenated difluorobenzene could be selectively coupled with a boronic acid. The site-selectivity of such couplings on polyhalogenated arenes is influenced by the relative bond dissociation energies of the carbon-halogen bonds (C–I > C–Br > C–Cl), allowing for stepwise functionalization. nih.gov A synthetic route could involve the selective coupling at the more reactive C-Br bond of a dibromo-difluorobenzene precursor, followed by subsequent manipulations to introduce the chloro group. The efficiency of these reactions often depends on the choice of catalyst, ligands, and base. thieme-connect.demdpi.com

Table 3: Key Components in Suzuki-Miyaura Coupling

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd Nanoparticles | Facilitates oxidative addition/reductive elimination cycle | nih.govmdpi.com |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Source of the aryl group to be coupled | bohrium.com |

| Organic Halide | Aryl bromides, Aryl chlorides, Aryl iodides | The other coupling partner | nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, KF | Activates the organoboron species | nih.govthieme-connect.de |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com While the direct synthesis of this compound via a Heck reaction is not a primary route, the principles of palladium-catalyzed activation of aryl halides are relevant.

The Heck reaction mechanism, like the Suzuki coupling, begins with the oxidative addition of the palladium catalyst to the carbon-halogen bond. organic-chemistry.org The reactivity trend (I > Br > Cl) is also observed here. nih.gov A hypothetical synthetic pathway could involve a Heck reaction on a di- or tri-halogenated precursor to introduce a functionalized side chain, which could then be transformed in subsequent steps. The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, and base (e.g., triethylamine, sodium acetate) is crucial for the reaction's success. wikipedia.org While widely used for creating C-C bonds with alkenes, its application in building the specific this compound core is less direct compared to substitution or Suzuki coupling methods. organic-chemistry.orgresearchgate.net

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Copper-Catalyzed Halogenation Strategies

Copper-catalyzed reactions are fundamental in organic synthesis for the formation of carbon-halogen bonds due to the low cost, high stability, and versatility of copper catalysts. nih.gov These strategies can be applied to the direct halogenation of C-H bonds in aromatic systems. In the context of synthesizing this compound, a copper catalyst could facilitate the introduction of a bromine or chlorine atom onto a pre-functionalized difluorobenzene ring.

The mechanism often involves the copper catalyst promoting the activation of a C-H bond, making it susceptible to attack by a halogenating agent. mdpi.com For instance, copper(II) halides can serve as catalysts in the presence of an oxidant to halogenate phenols and heteroarenes. nih.gov While direct, regioselective C-H halogenation on a simple difluorobenzene precursor to achieve the desired 2,5,1,3-substitution pattern can be challenging due to the directing effects of the existing fluorine atoms, specialized directing groups can be employed to achieve ortho-C–H halogenation. mdpi.com Copper-catalyzed methods offer a pathway that avoids the often harsh conditions of traditional electrophilic aromatic substitution. beilstein-journals.org

Diazotization and Sandmeyer Reaction Pathways

A prominent and effective method for the synthesis of this compound is through the diazotization of an appropriately substituted aniline, followed by a Sandmeyer reaction. chemicalbook.comwikipedia.org This multi-step process allows for the specific introduction of a halogen at the position of the original amino group. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, utilizes copper(I) salts to catalyze the replacement of a diazonium group with a nucleophile, such as a halide ion. wikipedia.orgnih.gov This reaction is a cornerstone in aromatic chemistry for its reliability and broad applicability in synthesizing aryl halides. nih.gov

The choice of starting material is critical for the success of the synthesis. 4-Bromo-3,5-difluoroaniline is an ideal precursor for producing this compound. chemicalbook.com This aniline derivative already contains the bromo and difluoro substituents in the correct relative positions on the aromatic ring. The synthesis then hinges on the conversion of the amino group at position 1 to a chloro group.

The process begins with the formation of a diazonium salt from the aniline. This is typically achieved by treating the aniline with a nitrosating agent, such as isoamyl nitrite or sodium nitrite, in an acidic medium. chemicalbook.comgoogle.com The resulting diazonium salt is a versatile intermediate that can then be subjected to the Sandmeyer reaction to introduce the chlorine atom.

The efficiency of the Sandmeyer reaction is highly dependent on the reaction conditions. Optimization involves careful selection of the copper salt, solvent, and temperature. For the conversion of 4-bromo-3,5-difluoroaniline, a mixture of copper(I) chloride and copper(II) chloride in acetonitrile has been shown to be effective. chemicalbook.com Isoamyl nitrite is used as the diazotizing agent, and the reaction proceeds at room temperature. chemicalbook.com

Research into optimizing Sandmeyer reactions has shown that using a catalytic mixture of CuBr and CuBr2, along with a phase transfer catalyst like dibenzo-18-crown-6 (B77160) and a ligand such as 1,10-phenanthroline, can lead to excellent yields of aryl bromides. nih.gov Temperature control is also vital; while the synthesis of the target compound from 4-bromo-3,5-difluoroaniline proceeds at room temperature, other Sandmeyer halogenations may require heating to achieve reasonable yields. chemicalbook.comnih.gov The table below details a specific successful synthesis.

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-3,5-difluoroaniline | Copper(I) chloride, Copper(II) chloride, Isoamyl nitrite | Acetonitrile | Room Temperature | 4 hours | 81% | chemicalbook.com |

Other Advanced Halogenation Techniques for Aromatic Systems

Beyond copper-catalyzed and Sandmeyer reactions, other advanced methods for halogenating aromatic rings have been developed. These include direct halogenation under specific catalytic conditions and decarboxylative processes.

Direct halogenation of an aromatic ring is a classic example of electrophilic aromatic substitution. youtube.com To synthesize this compound, one could envision starting with a less substituted precursor like 1-chloro-3,5-difluorobenzene (B74746) and introducing a bromine atom, or vice versa. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a potent electrophile. youtube.com

The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the ring. Halogens are deactivating yet ortho-, para-directing. In a substrate like 1-chloro-3,5-difluorobenzene, the fluorine and chlorine atoms would direct an incoming electrophile (e.g., Br⁺) to the positions ortho and para to them. This can lead to a mixture of isomers, potentially complicating the purification of the desired this compound.

Decarboxylative halogenation, or halodecarboxylation, is a powerful method for introducing a halogen atom by replacing a carboxylic acid group. nih.gov This transformation is particularly useful as it can provide regioisomers that are difficult to obtain through direct electrophilic substitution. nih.gov The general process involves the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.org

A potential route to this compound via this method would start with a corresponding benzoic acid derivative, such as 2-bromo-5-chloro-1,3-difluorobenzoic acid (if it were readily available). More practically, one might start with a more accessible carboxylic acid and introduce the halogens sequentially. Recent advancements have demonstrated that (hetero)aryl carboxylic acids can be converted to all four corresponding aryl halides (F, Cl, Br, I) using a unified copper-based catalytic system. princeton.edu This process proceeds through an aryl radical intermediate, which is then trapped by a halogenation reagent. princeton.edu This method avoids the use of harsh conditions and offers a broad substrate scope. princeton.edu

Process Optimization and Scalability in this compound Production

The efficient synthesis of this compound is crucial for its application as an organic intermediate, particularly in the preparation of materials for organic electroluminescent devices. chemicalbook.com Production methodologies focus on optimizing reaction conditions to maximize yield and selectivity while ensuring the process is scalable for industrial manufacturing.

A key synthetic route to this compound involves a Sandmeyer-type reaction, starting from an aniline precursor. chemicalbook.com The optimization of this process hinges on the careful control of several reaction parameters, including reactant stoichiometry, catalyst system, solvent, and temperature.

A documented laboratory-scale synthesis starts with 4-bromo-3,5-difluoroaniline. chemicalbook.com In this procedure, the aniline derivative undergoes a diazotization reaction followed by chlorination. The reaction utilizes isoamyl nitrite as the diazotizing agent and a copper chloride system as the catalyst and chlorine source. The selection of reagents and their ratios is critical for driving the reaction towards the desired product and minimizing the formation of impurities. For instance, an excess of the diazotizing agent and the copper salts is employed to ensure the complete conversion of the starting aniline. chemicalbook.com

The choice of solvent is another crucial factor. Acetonitrile is used as the solvent in this synthesis, facilitating the dissolution of the reactants and mediating the reaction. chemicalbook.com The reaction is conducted at room temperature, which is advantageous for energy efficiency and simplifies the experimental setup. After a four-hour reaction period, the product is isolated through extraction and purified using silica (B1680970) gel chromatography, yielding the final product as a yellow oil with a high yield of 81%. chemicalbook.com

The table below summarizes the optimized conditions for this laboratory-scale synthesis.

| Parameter | Condition | Purpose | Yield |

| Starting Material | 4-bromo-3,5-difluoroaniline | Aniline precursor | 81% chemicalbook.com |

| Reagents | Isoamyl nitrite, Copper (I) chloride, Copper (II) chloride | Diazotization and chlorination | |

| Solvent | Acetonitrile | Reaction medium | |

| Temperature | Room Temperature | Controlled reaction rate | |

| Reaction Time | 4 hours | Ensure reaction completion | |

| Purification | Silica gel column chromatography | Isolate pure product |

This interactive table summarizes the key parameters in the synthesis of this compound.

General principles in similar halogen exchange and diazotization reactions show that temperature control is vital. Diazotization is typically carried out at low temperatures (e.g., -20°C to +20°C) to ensure the stability of the diazonium salt intermediate, preventing its decomposition. google.com Subsequent steps, like the Sandmeyer reaction, may be performed at higher temperatures to drive the reaction to completion. google.com The concentration of acid used in diazotization can also significantly influence the reaction yield. google.com

Scaling up the production of specialty chemicals like this compound from the laboratory bench to an industrial scale presents significant challenges. A primary concern is moving from batch processing to more efficient and safer continuous production methods. Purification techniques like silica gel chromatography, while effective in the lab, are often impractical and economically unviable for large-scale manufacturing. google.com

Therefore, the development of industrial routes focuses on processes that minimize complex purifications and enhance safety and efficiency. For reactions involving potentially unstable intermediates like diazonium salts, the use of advanced reactor technology is a key strategy. Tubular or flow reactors, for example, offer significant advantages for industrial-scale diazotization reactions. google.com

By conducting the reaction continuously in a narrow tube, several benefits are achieved:

Enhanced Safety: The small volume within the reactor at any given time minimizes the risks associated with the decomposition of diazonium salts. google.com

Improved Heat Transfer: The high surface-area-to-volume ratio allows for precise temperature control, preventing side reactions and improving product selectivity.

Increased Efficiency: Continuous production allows for greater throughput compared to batch processes, and the short residence time of reactants in the reactor can lead to higher yields by reducing the decomposition of intermediates. google.com

Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloro 1,3 Difluorobenzene

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly halogenated aromatic compounds like 2-bromo-5-chloro-1,3-difluorobenzene. nih.gov This reaction proceeds via a two-step addition-elimination mechanism. byjus.comyoutube.com In the first, rate-determining step, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The presence of multiple electron-withdrawing halogens is crucial for stabilizing this intermediate. pressbooks.pub In the second, faster step, a leaving group is eliminated, and the aromaticity of the ring is restored. stackexchange.com

Regioselectivity and Substrate Specificity in SNAr Pathways

The outcome of SNAr reactions on polysubstituted benzenes is highly dependent on the nature and position of the substituents, which control the regioselectivity of the nucleophilic attack.

The four halogen atoms on this compound each influence the reactivity and regioselectivity of SNAr reactions. The two fluorine atoms, being the most electronegative, exert the strongest inductive electron-withdrawing effect, significantly activating the ring towards nucleophilic attack. masterorganicchemistry.com In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form the Meisenheimer complex. nih.gov The high electronegativity of fluorine is particularly effective at stabilizing the negative charge of this intermediate, thereby lowering the activation energy for its formation. stackexchange.com

This leads to a characteristic leaving-group ability in SNAr that is often the reverse of that seen in aliphatic SN2 reactions. For many SNAr reactions, the order of reactivity is F > Cl > Br > I. nih.gov This "element effect" is because the C-F bond's strength is less important than the fluorine atom's ability to stabilize the transition state leading to the Meisenheimer complex. masterorganicchemistry.comnih.gov Consequently, in reactions involving this compound, nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine substituents (C1 or C3).

| Halogen Substituent | Electronegativity (Pauling Scale) | Primary Electronic Effect | Impact on SNAr Rate-Determining Step | Typical Leaving Group Ability in SNAr |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strong Inductive Withdrawal (-I) | Strongly stabilizes Meisenheimer complex | High |

| Chlorine (Cl) | 3.16 | Moderate Inductive Withdrawal (-I) | Moderately stabilizes Meisenheimer complex | Moderate |

| Bromine (Br) | 2.96 | Weaker Inductive Withdrawal (-I) | Weakly stabilizes Meisenheimer complex | Moderate |

The choice of solvent plays a critical role in SNAr reactions, influencing both reaction rates and regioselectivity. researchgate.net Traditional SNAr reactions often rely on polar aprotic solvents like DMSO or DMF. researchgate.net However, recent research has highlighted the efficacy of alternative media such as ionic liquids and deep eutectic solvents (DES). acsgcipr.orglookchem.com

Deep eutectic solvents, which are mixtures of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), have emerged as green and efficient media for SNAr reactions. acsgcipr.org These solvents can enhance reaction rates by stabilizing the charged Meisenheimer intermediate through hydrogen bonding and other non-covalent interactions. researchgate.net For a substrate like this compound, employing a DES could potentially not only accelerate the substitution but also influence the regioselectivity, favoring attack at one of the fluoro-substituted positions due to specific solvent-intermediate interactions. acsgcipr.org

Kinetic and Thermodynamic Studies of SNAr Processes

The kinetic profile of an SNAr reaction is defined by its two-step mechanism. The first step, the formation of the high-energy Meisenheimer complex, is typically the slow, rate-determining step. stackexchange.com The second step, the expulsion of the leaving group to restore aromaticity, is fast.

Kinetic Control : The rate of the reaction is governed by the activation energy (ΔG‡) required to form the Meisenheimer complex. For this compound, the strong inductive effects of the fluorine atoms lower this barrier compared to less halogenated benzenes, making the reaction kinetically favorable. masterorganicchemistry.comstackexchange.com

Electrophilic Aromatic Substitution (EAS) Reactions

In stark contrast to its reactivity in SNAr, this compound is highly unreactive towards Electrophilic Aromatic Substitution (EAS). The four halogen substituents, while possessing lone pairs capable of resonance donation (+M effect), are strongly deactivating due to their powerful inductive electron withdrawal (-I effect). thieme-connect.com This cumulative deactivation significantly reduces the nucleophilicity of the benzene (B151609) ring, making it resistant to attack by electrophiles. organic-chemistry.orgnih.gov

For an EAS reaction to occur, extremely harsh conditions would be necessary, such as the use of a very strong electrophile in combination with a potent Lewis acid catalyst. libretexts.orgyoutube.com

Halogenation via EAS: Bromination and Chlorination Mechanisms

If forced to undergo halogenation, the reaction would proceed via the standard EAS mechanism: generation of a potent electrophile (e.g., Br+ or Cl+), attack by the deactivated aromatic ring to form a carbocationic intermediate (a Wheland complex or sigma complex), and subsequent deprotonation to restore aromaticity. numberanalytics.comlibretexts.org

The regioselectivity of such a reaction would be directed by the existing substituents. All halogens are ortho-, para-directors. In this compound, the only available position for substitution is the hydrogen at C4. Therefore, any EAS reaction, such as bromination or chlorination, would exclusively yield the 1,4-dibromo-2-chloro-5-fluoro-3-fluorobenzene or 1-bromo-2,4-dichloro-3,5-difluorobenzene (B572697) product, respectively.

The mechanism for bromination, for example, would require a strong acid system, such as using N-bromosuccinimide (NBS) in concentrated sulfuric acid, to generate a sufficiently powerful brominating agent to react with the highly deactivated ring. nih.govacs.org

| Reaction Type | Ring Character | Activating/Deactivating Effect of Halogens | General Reactivity | Typical Conditions |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Electron-poor (Electrophilic) | Strongly Activating | Favorable | Nucleophile, often with heat in a polar aprotic solvent |

| Electrophilic Aromatic Substitution (EAS) | Electron-rich (Nucleophilic) | Strongly Deactivating | Highly Unfavorable | Strong electrophile and potent Lewis acid catalyst required |

Influence of Existing Substituents on EAS Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of the four halogen substituents. In electrophilic aromatic substitution, substituents on a benzene ring influence both the rate of reaction and the position of the incoming electrophile. organic-chemistry.org Groups that donate electron density to the ring are known as activating groups, while those that withdraw electron density are deactivating groups. mdpi.com

All four substituents on this molecule—fluorine, chlorine, and bromine—are halogens. Halogens are unique in that they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.org Their deactivating nature stems from a strong negative inductive effect (-I), where their high electronegativity withdraws electron density from the ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. bohrium.commdpi.com Conversely, they exhibit a positive resonance effect (+R or +M) by donating electron density from their lone pairs into the pi system of the ring. This resonance effect is responsible for directing incoming electrophiles to the ortho and para positions, as it stabilizes the carbocation intermediate (the arenium ion) formed during the attack at these positions. libretexts.org

In the case of this compound, there are two available positions for an incoming electrophile (E⁺), at C4 and C6.

Position C4: This position is ortho to the chlorine at C5 and meta to the bromine at C2 and the fluorine at C3.

Position C6: This position is ortho to the bromine at C2 and meta to the chlorine at C5 and the fluorine at C1.

The directing influence of each halogen must be considered:

Fluorine atoms (C1, C3): These are the most electronegative halogens, exerting the strongest -I effect. However, due to effective orbital overlap between the carbon 2p and fluorine 2p orbitals, fluorine has a relatively strong +R effect compared to other halogens. mdpi.com They direct ortho and para.

Bromine atom (C2): Directs ortho and para. Its +R effect is weaker than fluorine's due to less effective orbital overlap.

Chlorine atom (C5): Directs ortho and para. Its electronic effects are intermediate between fluorine and bromine.

Considering the available positions:

Attack at C6 is directed by the ortho bromine atom (C2) and the para fluorine atom (C3).

Attack at C4 is directed by the ortho chlorine atom (C5) and the para fluorine atom (C1).

The directing effects are therefore competitive. The final regiochemical outcome will be a subtle interplay of these directing effects and steric hindrance. Given that all substituents are halogens, the electronic differences are less pronounced than when comparing strongly activating and deactivating groups. However, the fluorine atoms, having the strongest resonance effect among halogens, will have a significant influence. Attack at C6 is directed by two halogens (ortho-Br and para-F), as is attack at C4 (ortho-Cl and para-F). Steric hindrance from the adjacent bromine atom at C2 might slightly disfavor attack at C6 compared to the attack at C4, which is adjacent to a hydrogen. Therefore, a mixture of products is likely, with the precise ratio depending on the specific electrophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

Due to the presence of C-Br and C-Cl bonds, this compound is a versatile substrate for metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity difference between the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition steps) allows for selective functionalization.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide, forming a new C-C bond. libretexts.org This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds. acs.org

In a synthetic route towards multi-resonant thermally activated delayed fluorescence (MR-TADF) emitters, a derivative of this compound was successfully used in a Suzuki-Miyaura cross-coupling reaction. rsc.org After an initial Buchwald-Hartwig amination at the bromine position, the resulting chloro-difluoroaniline derivative underwent a Suzuki coupling with mesitylboronic acid. This demonstrates that the C-Br bond is sufficiently reactive for selective coupling while leaving the C-Cl bond intact for potential further transformations. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(tert-butyl)-N-(4-chloro-3,5-difluorophenyl)amine | Mesitylboronic acid | Not specified | N-(tert-butyl)-N-(4-(mesityl)-3,5-difluorophenyl)amine | 84% | rsc.org |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction is a powerful tool for olefin functionalization. mdpi.com

While specific examples of Heck reactions involving this compound are not prominently detailed in the surveyed literature, the principles of the reaction allow for predictable outcomes. The reaction would be expected to proceed selectively at the more labile C-Br bond over the stronger C-Cl bond. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide bond, followed by alkene insertion and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. organic-chemistry.org

A general scheme for such a reaction would be:

Substrate: this compound

Coupling Partner: An alkene (e.g., styrene, acrylate)

Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

Base: A base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen halide produced.

Expected Product: 1-chloro-2,4-difluoro-5-vinylbenzene derivative.

Beyond the Suzuki and Heck reactions, other palladium-catalyzed transformations are applicable. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant.

Research in the field of organic electronics has demonstrated the utility of this compound in a Buchwald-Hartwig amination. The compound was reacted with N,N'-di(tert-butyl)amine, selectively forming the C-N bond at the bromine-substituted position in a 43% yield. rsc.org This chemoselectivity highlights the greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | N,N'-di(tert-butyl)amine | Not specified | N-(tert-butyl)-N-(4-chloro-3,5-difluorophenyl)amine | 43% | rsc.org |

The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides, typically to form a symmetrical biaryl. organic-chemistry.org Modern variations of this reaction, often called Ullmann-type reactions, are broader in scope and can be used to form C-O, C-N, and C-S bonds. nih.govmdpi.com These reactions generally require high temperatures, although the use of specific ligands can enable milder conditions. nih.gov

Specific applications of the Ullmann coupling with this compound were not found in the reviewed literature. However, based on the known reactivity patterns of aryl halides, an Ullmann reaction would be expected to occur preferentially at the C-Br bond. A traditional Ullmann condensation would likely lead to the formation of the symmetrical biaryl, 5,5'-dichloro-2,2',4,4'-tetrafluorobiphenyl, upon heating with copper powder.

Other Significant Organic Transformations

This compound serves as a valuable organic intermediate. chemicalbook.com Its synthesis provides insight into other significant transformations. One documented method involves a Sandmeyer-type reaction starting from 4-bromo-3,5-difluoroaniline (B1271886). In this procedure, the aniline (B41778) is treated with isoamyl nitrite (B80452) to form the diazonium salt in situ, which is then reacted with a mixture of copper(I) chloride and copper(II) chloride in acetonitrile (B52724). This one-pot diazotization and chlorination procedure yields this compound. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-3,5-difluoroaniline | 1. Isoamyl nitrite 2. Copper(I) chloride 3. Copper(II) chloride 4. Acetonitrile | This compound | 81% | chemicalbook.com |

Alkylation and Arylation Reactions

This compound can participate in both alkylation and arylation reactions, which are fundamental carbon-carbon and carbon-heteroatom bond-forming processes. These reactions are crucial for the synthesis of more complex molecules from this halogenated precursor.

One documented example of an alkylation reaction involves the reaction of this compound with diethyl malonate. cardiff.ac.uknih.gov This reaction results in the formation of a new carbon-carbon bond at the position of the bromine atom. The reaction is typically carried out in the presence of a suitable base to deprotonate the diethyl malonate. In a specific instance, this alkylation reaction was reported to yield the desired product in 35% yield. cardiff.ac.uknih.gov

In the realm of arylation reactions, a notable application of this compound is in palladium-catalyzed cross-coupling reactions. For instance, it has been used in a reaction with 4-piperidone (B1582916) ethylene (B1197577) ketal. liverpool.ac.uk This transformation is facilitated by a palladium catalyst, specifically Pd(0)2(dba)3, in the presence of a phosphine (B1218219) ligand such as racemic BINAP and a base like sodium tert-butoxide (NaOtBu). liverpool.ac.uk The reaction is conducted under a nitrogen atmosphere in toluene (B28343) at reflux, leading to the formation of a new carbon-nitrogen bond, a key step in the synthesis of more complex heterocyclic structures. liverpool.ac.uk

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | This compound, Diethyl malonate | Base | Diethyl 2-(5-chloro-2,6-difluorophenyl)malonate | 35% | cardiff.ac.uknih.gov |

| Arylation (C-N coupling) | This compound, 4-Piperidone ethylene ketal | Pd(0)2(dba)3, rac-BINAP, NaOtBu | 1-(5-Chloro-2,6-difluorophenyl)-4-piperidone ethylene ketal | Not specified | liverpool.ac.uk |

Functional Group Interconversions Involving Halogens

The halogen atoms on the this compound ring are key sites for functional group interconversions, significantly enhancing its utility as a synthetic intermediate. A primary example of such a transformation is the halogen-metal exchange reaction. google.comgoogle.com

In this type of reaction, the bromine atom, being more reactive than chlorine and fluorine in this context, can be selectively replaced by a metal, typically lithium or magnesium. This process generates a potent organometallic intermediate, which can then be reacted with a wide range of electrophiles to introduce new functional groups.

Reagents commonly employed for halogen-metal exchange include alkyllithiums (such as methyllithium, n-butyllithium, sec-butyllithium, and t-butyllithium) and Grignard reagents (like isopropylmagnesium chloride, isopropylmagnesium bromide, phenylmagnesium chloride, and phenylmagnesium bromide). google.comgoogle.com The choice of metallating agent can be critical for the success and selectivity of the reaction. For instance, the use of turbo Grignard reagents, which are complexes of isopropylmagnesium chloride and lithium chloride, is also a possibility. google.com

While specific, detailed examples of these reactions with this compound leading to isolated products are not extensively documented in the provided literature, its inclusion in patents discussing halogen-metal exchange reactions suggests its utility in this capacity for the synthesis of complex molecules. google.comgoogle.com

| Reagent Class | Specific Examples | Reference |

|---|---|---|

| Alkyllithiums | Methyllithium, n-Butyllithium, sec-Butyllithium, t-Butyllithium | google.comgoogle.com |

| Grignard Reagents | Isopropylmagnesium chloride, Isopropylmagnesium bromide, Phenylmagnesium chloride, Phenylmagnesium bromide | google.comgoogle.com |

| "Turbo" Grignard Reagents | Isopropylmagnesium chloride lithium chloride complex | google.com |

Applications of 2 Bromo 5 Chloro 1,3 Difluorobenzene in the Synthesis of Advanced Materials and Bioactive Compounds

Role in Medicinal Chemistry and Pharmaceutical Development

The incorporation of halogen atoms, particularly fluorine, into organic molecules is a widely adopted strategy in drug design to enhance pharmacological properties. nih.gov Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability. nih.gov The structure of 2-bromo-5-chloro-1,3-difluorobenzene offers a scaffold that can be elaborated into more complex, biologically active compounds.

Precursor for Novel Drug Candidates

Halogenated benzene (B151609) derivatives are fundamental components in a vast array of pharmaceuticals. This compound acts as a key precursor, with its different halogen atoms serving as chemical handles for further modification. The bromine atom, for instance, is particularly amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of various carbon-based substituents. This flexibility is crucial for building the molecular diversity required in the early stages of drug discovery. The presence of chlorine and fluorine also influences the electronic properties of the ring, guiding the regioselectivity of subsequent reactions and contributing to the final compound's interaction with biological targets.

Synthesis of Antibacterial Agents

The development of new antibacterial agents is critical to combat rising antimicrobial resistance. Halogenated compounds have a long history in this therapeutic area. The synthesis of novel sulfonamide derivatives, for example, has shown efficacy against clinically significant bacteria. nih.gov Research into 5-bromo-N-alkylthiophene-2-sulfonamides has demonstrated antibacterial activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov Although not direct derivatives, these findings underscore the potential utility of bromo-substituted aromatic and heteroaromatic rings in the design of new antibacterial agents. The this compound scaffold can be used to construct novel pharmacophores aimed at inhibiting essential bacterial processes.

Development of Anticancer Compounds

Fluorinated molecules represent an important class of anticancer drugs. nih.gov The strategic placement of fluorine atoms can lead to compounds with potent antiproliferative activity. For instance, fluorinated β-lactams designed as analogues of the natural tubulin-targeting agent combretastatin (B1194345) A-4 have exhibited significant potency in human breast cancer cells. mdpi.com Thiazolo[4,5-d]pyrimidine derivatives are another class of compounds considered potential therapeutic agents for cancer treatment, and the introduction of fluorine-containing groups is a key strategy in their development. nih.gov this compound serves as a valuable starting material for introducing a difluorinated phenyl moiety into potential anticancer drug candidates, a structural feature often associated with enhanced efficacy and favorable pharmacokinetic profiles.

Exploration of Biological Activities and Structure-Activity Relationships of Derivatives

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into viable drug candidates. For derivatives of this compound, the type, position, and number of halogen atoms are critical determinants of biological function. nih.gov These atoms influence lipophilicity, electronic distribution, and metabolic stability, all of which affect how the molecule interacts with its biological target. nih.gov

By systematically modifying the scaffold provided by this compound, researchers can probe these relationships. For example, replacing the bromine via a coupling reaction while keeping the chloro and fluoro substituents constant allows for an investigation into how different appended groups affect activity. This systematic approach is fundamental to rational drug design.

Table 1: Physicochemical Properties of Halogens Relevant to SAR

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) |

|---|---|---|---|

| Fluorine (F) | 3.98 | 1.47 | +0.14 |

| Chlorine (Cl) | 3.16 | 1.75 | +0.71 |

| Bromine (Br) | 2.96 | 1.85 | +0.86 |

This table presents generalized data to illustrate the distinct properties each halogen imparts, which is a foundational concept in SAR studies.

Utility in Agrochemicals Research and Development

The use of halogenated compounds has seen a significant expansion in agrochemical research over the past several decades. researchgate.net Halogen substitution is a key tool used by chemists to fine-tune the efficacy, environmental persistence, and safety profile of crop protection agents. researchgate.net

Synthesis of Insecticides and Fungicides

This compound is an intermediate with potential applications in the synthesis of modern pesticides. The specific arrangement of halogens on the phenyl ring can be a crucial element in the pharmacophore of a future active ingredient. For example, the synthesis of novel fungicides based on 1,2,4-triazole (B32235) scaffolds often incorporates halogenated phenyl groups to enhance their biological activity against fungal pathogens like Fusarium. scielo.org.mx The development of potent insecticides also frequently relies on halogenated aromatic structures to ensure effective interaction with insect target sites and appropriate stability in the field. The substitution pattern of this compound makes it a candidate for inclusion in discovery programs aimed at new generations of insecticides and fungicides.

Design of High-Efficiency, Low-Toxicity Pesticide Products

The incorporation of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their biological activity and metabolic stability. This compound serves as a valuable precursor in the synthesis of novel pesticides designed for high efficiency and reduced environmental impact. The presence of the difluorobenzene moiety is instrumental in modulating the lipophilicity and binding affinity of the final pesticide product to its target site.

Research in this area, as indicated by patent literature, points to the use of halogenated benzene derivatives as intermediates in the preparation of a wide array of active compounds for crop protection. google.com The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring allows for selective chemical transformations, enabling the construction of complex pesticidal molecules with precisely tailored properties. While specific public research detailing the direct synthesis of commercial pesticides from this compound is limited, its structural motifs are found in patented active compounds, underscoring its importance as a key synthetic intermediate in the agrochemical industry.

Contribution to Materials Science

The unique electronic and physical properties conferred by the fluorine and other halogen atoms make this compound a sought-after component in the synthesis of advanced materials. Its applications span from specialty polymers to the rapidly evolving field of organic electronics.

Synthesis of Specialty Polymer Materials

While direct polymerization of this compound is not a common application, its role as a monomer precursor or a functional additive is an area of active research. The introduction of fluorinated aromatic units into a polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and optical clarity. The bromo and chloro groups on the molecule provide reactive handles for various coupling reactions, which are fundamental to polymer synthesis.

Although specific examples of specialty polymers derived directly from this compound are not widely reported in public literature, the broader class of halogenated aromatic compounds is known to be used in the production of high-performance polymers. The principles of polymer chemistry suggest that this compound could be utilized in polycondensation or cross-coupling polymerization reactions to create fluorinated polyarylethers or other specialty plastics with desirable characteristics for demanding applications in aerospace, electronics, and industrial coatings.

Development of High-Performance Liquid Crystal Materials

The development of high-performance liquid crystal (LC) materials is crucial for advanced display technologies. The incorporation of fluorinated benzene rings is a key strategy in designing LC molecules with optimal properties, such as a broad mesophase range, high clearing point, and suitable dielectric anisotropy. The polarity and rigidity imparted by the C-F and C-Cl bonds in this compound make it an attractive building block for the synthesis of novel liquid crystal compounds.

The bromine atom on the molecule can be readily converted to other functional groups through reactions like lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions. These transformations allow for the elongation of the molecular core and the introduction of different terminal groups, which are essential for achieving the desired liquid crystalline properties. While specific liquid crystal molecules synthesized directly from this compound are not extensively documented in readily available scientific literature, its structural features align with the design principles of modern liquid crystal materials.

Application in Organic Electroluminescent Devices

One of the most prominent applications of this compound is in the field of organic electronics, specifically in the synthesis of materials for Organic Electroluminescent Devices (OLEDs). chemicalbook.com This compound serves as a key intermediate for creating more complex heterocyclic compounds that form the emissive or charge-transporting layers within an OLED stack.

The strategic combination of electron-withdrawing fluorine and chlorine atoms with a reactive bromine site makes this molecule a versatile platform for building tailored OLED materials. For instance, the bromine can be utilized in cross-coupling reactions to attach other aromatic or heterocyclic moieties, thereby tuning the electronic properties (such as the HOMO/LUMO energy levels) and the emission characteristics of the final material.

Recent advancements in OLED technology, particularly in the development of Thermally Activated Delayed Fluorescence (TADF) emitters, rely on the precise engineering of molecular structures to optimize emission efficiency and device stability. rsc.org The fluorinated phenyl motif, accessible from intermediates like this compound, is a common feature in many high-performance OLED materials.

Below is an interactive table summarizing the key properties of OLED materials that can be influenced by the incorporation of fluorinated intermediates:

| Property | Influence of Fluorinated Intermediates |

| HOMO/LUMO Energy Levels | The strong electron-withdrawing nature of fluorine atoms can lower both the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport. |

| Emission Color | Modification of the molecular structure using fluorinated building blocks allows for precise tuning of the emission wavelength, enabling the creation of emitters across the visible spectrum. |

| Device Stability | The high bond energy of the C-F bond contributes to the overall chemical and thermal stability of the OLED materials, leading to longer device lifetimes. |

| Quantum Efficiency | By influencing the electronic structure and minimizing non-radiative decay pathways, fluorinated moieties can contribute to higher external quantum efficiencies (EQE) in OLED devices. |

Broader Applications as a Versatile Organic Synthesis Intermediate

Beyond its specific applications in pesticides and materials science, this compound is a highly versatile intermediate in organic synthesis. chemicalbook.com The differential reactivity of its three halogen atoms (bromine, chlorine, and fluorine) allows for a wide range of selective chemical transformations.

The bromine atom is the most reactive site for common organometallic reactions, such as Grignard reagent formation and Suzuki or Stille cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position while leaving the chloro and fluoro substituents intact. The chlorine atom can also participate in certain cross-coupling reactions, typically under more forcing conditions than the bromine. The fluorine atoms are generally unreactive under these conditions, providing a stable scaffold.

This hierarchy of reactivity makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures for pharmaceuticals and other fine chemicals.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Theoretical calculations are pivotal in predicting the reactivity of a molecule. By mapping the potential energy surface, computational chemists can identify transition states and calculate activation energies for various potential reactions. For instance, in a study of toluene (B28343) decomposition, quantum chemistry was used to reveal detailed reaction mechanisms and compare them to those of benzene (B151609). nih.gov Similarly, for 2-bromo-5-chloro-1,3-difluorobenzene, DFT could be employed to model its behavior in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, predicting the most likely pathways and products.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

For halogenated benzenes, the nature and position of the halogens significantly influence the energy and distribution of these orbitals. A DFT study on chlorobenzene and iodobenzene, for example, analyzed their HOMO and LUMO energies to understand their electronic properties. researchgate.net For this compound, a similar analysis would reveal how the interplay of the different halogens affects its electron-donating and accepting capabilities.

Below is an illustrative data table showing HOMO-LUMO energies and the energy gap for related halobenzenes, calculated using DFT. These values provide a reference for what might be expected for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Chlorobenzene | -9.07 | -0.42 | 8.65 |

| Bromobenzene | -9.03 | -0.49 | 8.54 |

| 1,3-Difluorobenzene (B1663923) | -9.33 | -0.27 | 9.06 |

Note: The data in this table is based on theoretical calculations for individual halobenzenes and serves as an illustrative example. The actual values for this compound would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

In substituted benzenes, the halogens, being highly electronegative, draw electron density from the aromatic ring. However, they also possess lone pairs of electrons. MEP maps can visualize these competing effects. For instance, studies on fluorinated benzenes show that while the fluorine atoms are electron-rich, the electrostatic potential on the aromatic ring is also affected. mdpi.comresearchgate.net For this compound, an MEP map would be invaluable in identifying the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. For example, analysis of 1-bromo-2,3-dichlorobenzene used MEP maps to identify reactive sites. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling allows for the detailed investigation of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. researchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products for a proposed reaction pathway.

For a polysubstituted benzene like this compound, understanding the mechanism of a substitution reaction is complex. The positions of the existing halogens will direct incoming reagents to specific sites on the ring. Quantum chemical modeling can elucidate the step-by-step process of such reactions. For example, theoretical studies have been used to model the mechanism of benzene alkylation, determining thermodynamic and kinetic parameters for each step. researchgate.net A similar approach for this compound could clarify the intricate electronic and steric effects that govern its reactivity in various chemical transformations.

Prediction of Regioselectivity in Substitution Reactions

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In electrophilic aromatic substitution reactions of substituted benzenes, the existing substituents determine the position of the incoming electrophile. Predicting this regioselectivity is a key challenge in synthetic chemistry.

Computational methods have become increasingly reliable for predicting the outcome of such reactions. nih.gov By calculating the relative stability of the possible intermediates (such as the sigma complex in electrophilic aromatic substitution), the most favored product can be identified. For this compound, the combined directing effects of the bromo, chloro, and fluoro groups are not immediately obvious. The fluorine and chlorine atoms are generally ortho-, para-directing deactivators, while bromine is also an ortho-, para-directing deactivator. Computational models can untangle these competing influences to predict the most likely site for substitution. Recent advancements have even led to the development of machine learning models, trained on quantum chemical data, to predict regioselectivity with high accuracy. chemrxiv.orgrsc.org

Spectroscopic and Analytical Characterization of Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 2-bromo-5-chloro-1,3-difluorobenzene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For fluorinated aromatic compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful.

¹H NMR: In derivatives of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the halogen substituents typically shifts the proton signals downfield. The coupling constants between protons (J-coupling) and between protons and fluorine nuclei (J-H,F) provide critical information about their relative positions on the benzene (B151609) ring. For instance, the magnitude of the J-H,F coupling constant varies with the number of bonds separating the proton and fluorine atoms (e.g., ³J-H,F > ⁴J-H,F).

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms directly bonded to halogens exhibit distinct chemical shifts. Carbons attached to fluorine show large one-bond coupling constants (¹J-C,F), which are diagnostic for identifying C-F bonds. magritek.com Decoupling techniques, such as proton decoupling, simplify the spectra by removing C-H couplings. magritek.com Further decoupling of both ¹H and ¹⁹F nuclei can produce a spectrum where each unique carbon atom appears as a singlet, simplifying analysis. magritek.com

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. magritek.com The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment on the aromatic ring. Furthermore, ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide valuable data for confirming the substitution pattern on the benzene ring. magritek.com For example, the spectrum for a related compound, 5-Bromo-1,2,3-trifluorobenzene, shows distinct resonances for the different fluorine atoms, with multiplicities defined by their coupling to neighboring fluorine and hydrogen atoms. magritek.com

Expected NMR Data for a Hypothetical Derivative:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | Doublet of triplets (dt) or complex multiplet due to H-H and H-F couplings. |

| ¹³C | 90 - 170 | Singlets (with ¹H and ¹⁹F decoupling) or complex multiplets showing C-F and C-H couplings. Carbons bonded to F will show large ¹J-C,F couplings ( > 200 Hz). |

| ¹⁹F | -100 to -140 | Doublets or triplets depending on coupling to adjacent ¹H or ¹⁹F nuclei. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For derivatives of this compound, the mass spectrum will display a characteristic isotopic pattern for the molecular ion peak. This is due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens, which serves as a clear indicator of their presence.

Electron Ionization (EI) is a common technique that often causes the molecular ion to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For halogenated aromatic compounds, common fragmentation pathways include the loss of halogen atoms (Br• or Cl•) or other substituent groups. nih.gov The relative strength of the carbon-halogen bonds (C-F > C-Cl > C-Br) can influence which halogen is lost preferentially during fragmentation. nih.gov

Table of Expected Isotopic Peaks for [M]⁺ of C₆H₂BrClF₂:

| Ion | m/z | Expected Relative Abundance |

| [C₆H₂⁷⁹Br³⁵ClF₂]⁺ | 225.9 | ~76% |

| [C₆H₂⁷⁹Br³⁷ClF₂]⁺ | 227.9 | ~24% |

| [C₆H₂⁸¹Br³⁵ClF₂]⁺ | 227.9 | ~75% |

| [C₆H₂⁸¹Br³⁷ClF₂]⁺ | 229.9 | ~25% |

Note: The combined relative abundances at m/z 227.9 would make it the base peak in the molecular ion cluster.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For derivatives of this compound, the IR spectrum will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F Stretching: Strong absorption bands are typically found in the 1100-1350 cm⁻¹ region.

C-Cl Stretching: These absorptions appear in the 700-850 cm⁻¹ range.

C-Br Stretching: These vibrations are found at lower frequencies, typically between 500-650 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations appear in the 650-900 cm⁻¹ region, and their positions can provide information about the substitution pattern on the ring.

The region from approximately 700 to 1200 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of absorptions that is unique to each molecule. libretexts.org

Table of Characteristic IR Absorption Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-F | Stretching | 1100 - 1350 | Strong |

| C-Cl | Stretching | 700 - 850 | Strong |

| C-Br | Stretching | 500 - 650 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 650 - 900 | Strong |

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and passed through a column. Different components travel through the column at different rates depending on their physical properties, leading to separation. The separated components then enter a mass spectrometer for detection and identification. GC-MS is a powerful tool for determining the purity of a sample and identifying any byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase that is pumped through a solid stationary phase column. google.com It is suitable for a wide range of compounds, including those that are not volatile enough for GC. By selecting the appropriate column and mobile phase, complex mixtures of derivatives of this compound can be separated. google.com Detectors such as UV-Vis or mass spectrometers (LC-MS) are used to identify and quantify the separated components, allowing for accurate purity assessment. google.com

X-ray Crystallography for Solid-State Structural Determination

For derivatives of this compound that are crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

The data obtained from X-ray crystallography includes:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The exact shape and orientation of the molecule in the solid state.

Analysis of the crystal structure of the related compound 1,3-difluorobenzene (B1663923) has shown the importance of weak C-H···F interactions in directing the crystal packing. researchgate.net Similar analyses for derivatives of this compound would provide fundamental insights into their solid-state structure and intermolecular forces.

Environmental Considerations and Green Chemistry in the Context of 2 Bromo 5 Chloro 1,3 Difluorobenzene Chemistry

Minimizing Environmental Impact of Synthetic Routes

Traditional synthetic routes for halogenated arenes often involve harsh conditions and the use of hazardous solvents, which contribute to significant environmental waste. rsc.org Green chemistry seeks to develop more benign alternatives by focusing on aspects like solvent choice, catalyst efficiency, and atom economy.

A primary goal in green synthesis is to reduce reliance on volatile organic solvents, which are often toxic and difficult to contain. Methodologies such as mechanochemistry and the use of deep eutectic solvents (DESs) represent significant strides in this direction.

Mechanochemistry: This approach involves conducting chemical reactions in the solid state by grinding reactants together, often eliminating the need for a solvent. colab.wsnih.gov Ball milling is a common technique that has been successfully applied to the halogenation of aromatic C-H bonds. nih.govbeilstein-journals.org This method offers several advantages over conventional solvent-based protocols, including improved sustainability, faster reaction times, and sometimes unique reactivity and selectivity. beilstein-journals.org For instance, the mechanochemical halogenation of azobenzenes using N-halosuccinimides has been demonstrated, sometimes requiring a palladium catalyst depending on the substrate. nih.govbeilstein-journals.org While a specific mechanochemical synthesis for 2-Bromo-5-chloro-1,3-difluorobenzene is not detailed in the literature, the principles are broadly applicable to the synthesis of halogenated arenes.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. researchgate.netscispace.com They are considered green alternatives to traditional solvents due to their low volatility, low flammability, biodegradability, and ease of preparation. researchgate.netscispace.comresearchgate.net DESs have been explored as media for various chemical processes, including the synthesis of nanoparticles and as absorbents for fluorinated gases. nih.govmdpi.com Their application in the synthesis of fluorinated aromatic compounds could offer a more environmentally friendly reaction medium compared to conventional organic solvents.

| Methodology | Principles | Advantages for Halogenated Arene Synthesis |

| Mechanochemistry | Solid-state reactions induced by mechanical force (e.g., ball milling). colab.wsnih.gov | Reduces or eliminates solvent use, potentially shorter reaction times, high yields. beilstein-journals.org |

| Deep Eutectic Solvents (DESs) | Eutectic mixtures of salts and hydrogen bond donors acting as solvents. researchgate.net | Low volatility, low toxicity, biodegradable, often made from renewable resources. scispace.comresearchgate.net |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For halogenated fluorobenzenes, catalyst development focuses on improving recyclability and utilizing more abundant, less toxic metals.

Heterogeneous Catalysts: A significant drawback of many homogeneous catalysts is the difficulty of separating them from the reaction mixture, leading to product contamination and loss of the catalyst. rsc.org Developing user-friendly, recyclable heterogeneous catalysts for C-H activation and halogenation is a key research area. rsc.org These catalysts can be easily separated and reused, reducing waste and cost. Palladium-on-carbon (Pd/C) catalysts, for example, are used in the catalytic elimination of chlorine or bromine from fluorohalobenzenes. googleapis.comgoogle.com

C-H Activation: Direct C-H activation is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.gov Research in this area is moving towards using more sustainable, earth-abundant 3d transition metals (like manganese and cobalt) instead of precious metals (like palladium and rhodium). nih.gov Furthermore, efforts are being made to replace stoichiometric metal oxidants with greener alternatives like molecular oxygen (O₂), often sourced from the air. nih.gov For instance, visible light-promoted, metal-free methods have been developed for the selective fluorination of benzylic C-H groups using diarylketone catalysts. organic-chemistry.org While direct arylation of difluorobenzenes has been achieved using palladium catalysts, the focus remains on improving the environmental profile of these catalytic systems. nih.gov

| Catalytic Strategy | Green Chemistry Principle | Relevance to this compound Synthesis |

| Heterogeneous Catalysis | Waste Prevention, Catalyst Reusability | Development of solid-supported catalysts (e.g., Pd/C) allows for easy separation and recycling, minimizing waste. rsc.orggoogleapis.com |

| Use of Earth-Abundant Metals | Use of Renewable Feedstocks | Replacing precious metals (Pd, Rh) with more abundant metals (Mn, Co, Fe) reduces reliance on scarce resources. nih.govnumberanalytics.com |

| Direct C-H Activation | Atom Economy | Bypasses the need for pre-functionalized starting materials, leading to shorter, more efficient synthetic routes. nih.govresearchgate.net |

| Benign Oxidants | Safer Chemistry | Using O₂ (air) as the terminal oxidant instead of stoichiometric metal oxidants reduces hazardous waste. nih.gov |

Lifecycle Assessment of Halogenated Fluorobenzene Derivatives

Lifecycle assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal ("cradle-to-gate" or "cradle-to-grave"). nih.gov For complex molecules like this compound, an LCA would consider factors such as the energy and materials required for the multi-step synthesis, the environmental impact of solvents and reagents, and the ultimate fate of the compound after its intended use.

Research on Degradation and Persistence of Fluorinated Aromatic Compounds (e.g., PFAS implications)

The strength of the carbon-fluorine (C-F) bond imparts high thermal and chemical stability to fluorinated compounds. numberanalytics.com While this stability is desirable for many applications, it also leads to significant concerns about their persistence in the environment. acs.orgnih.gov

Fluorinated aromatic compounds are generally resistant to degradation. numberanalytics.com Many are more likely to be degraded under anaerobic conditions compared to aerobic conditions, though defluorination can be elusive. researchgate.net For example, while some fluorobenzoates can be degraded by denitrifying bacteria, many fluorophenols are highly recalcitrant. researchgate.netnih.gov This persistence means they can accumulate in the environment, and their long-term effects are a subject of ongoing research. nih.govnumberanalytics.com

The term "PFAS" (per- and polyfluoroalkyl substances) refers to a large class of "forever chemicals" that are extremely persistent. nih.govresearchgate.net While this compound is an aromatic compound and does not fit the typical aliphatic structure of legacy PFAS like PFOA and PFOS, the broader definitions of PFAS proposed by some regulatory bodies could potentially include a wider range of organofluorine chemicals. researchgate.netnih.gov The primary concern is the extreme persistence conferred by fluorination. The production, use, and disposal of fluoropolymers (a subset of PFAS) are associated with emissions of various fluorinated compounds, and there are limited options for their safe end-of-life treatment. nih.gov The persistence of fluorinated aromatic compounds like this compound raises similar concerns about long-term environmental contamination and the potential for bioaccumulation. nih.govnumberanalytics.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Transformations

The distinct reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 2-Bromo-5-chloro-1,3-difluorobenzene presents a prime opportunity for selective, stepwise functionalization. A major thrust of future research is the development of highly selective and efficient catalytic systems that can discriminate between these two halogen sites.

Current research in the broader field of halogenated compounds has highlighted the efficacy of transition metal catalysts such as palladium, nickel, platinum, and molybdenum. google.com For instance, copper-catalyzed direct arylation has proven effective for creating aromatic amides from 2-bromo-2,2-difluoroacetamides, showcasing the power of transition metals in forming carbon-carbon bonds with bromo-fluoro compounds. mdpi.com Future work will likely focus on designing ligands and catalyst systems that can tune the reactivity of the metal center to preferentially activate the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations, or vice-versa. This would enable the controlled, sequential introduction of different functional groups onto the aromatic ring. Research into dual-catalyst systems, where two different catalysts operate orthogonally in a single pot to functionalize both sites, is also an emerging area of interest.

Table 1: Emerging Catalytic Systems for Halogenated Arenes

| Catalyst Type | Example Reaction | Significance in Future Research |

|---|---|---|